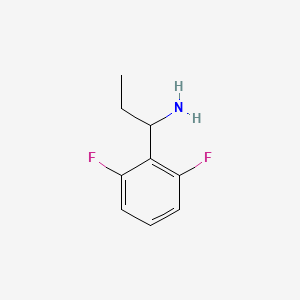
N-(piperidin-3-yl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(piperidin-3-yl)-1,3-benzodioxole-5-carboxamide is a compound that features a piperidine ring attached to a benzodioxole moiety through a carboxamide linkage. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The benzodioxole structure is also notable for its occurrence in bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)-1,3-benzodioxole-5-carboxamide typically involves the condensation of piperidine derivatives with benzodioxole carboxylic acid derivatives. One common method is the reductive amination of piperidine with benzodioxole aldehydes or ketones, followed by the formation of the carboxamide bond . This process often employs reagents such as sodium triacetoxyborohydride or hydrogenation catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and the use of solid-supported reagents can also be employed to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(piperidin-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Piperidones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(piperidin-3-yl)-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(piperidin-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzodioxole moiety may engage in hydrogen bonding and π-π interactions with biological macromolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Matrine: A piperidine derivative with antimicrobial effects.
Uniqueness
N-(piperidin-3-yl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a piperidine ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit diverse pharmacological activities .
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N-piperidin-3-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11/h3-4,6,10,14H,1-2,5,7-8H2,(H,15,16) |
InChI-Schlüssel |
CWNNHCPTYZMUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
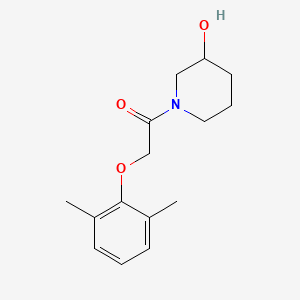
![1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
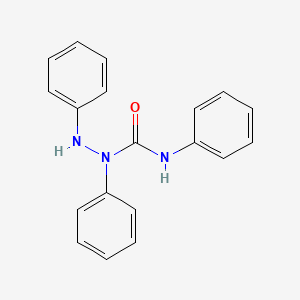
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B12495987.png)
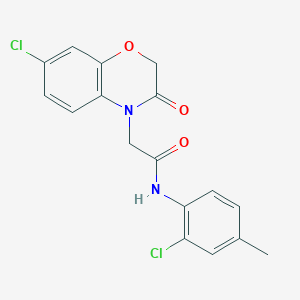
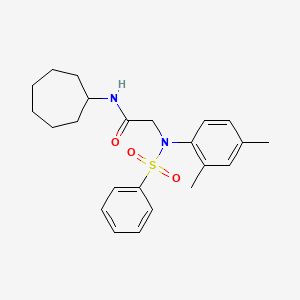
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![Ethyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496000.png)
![Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)
methanone](/img/structure/B12496011.png)
